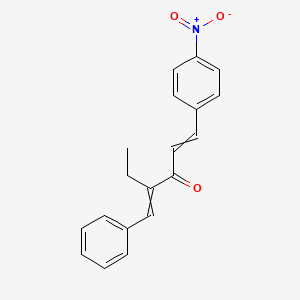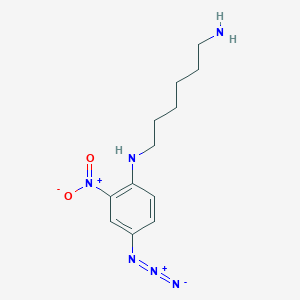
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate is a complex compound that combines a pyrimidine derivative with nickel and nitrate ions
Métodos De Preparación
The synthesis of (4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate typically involves the reaction of 4,6-dimethylpyrimidine-2-ylhydrazine with nickel nitrate under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the product is isolated through crystallization or precipitation methods. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of the nickel ion or the pyrimidine ring.
Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine ring are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Aplicaciones Científicas De Investigación
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex compounds and materials.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted on its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is explored for its use in catalysis and material science, including the development of new catalysts and advanced materials.
Mecanismo De Acción
The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can interact with nucleic acids, while the nickel ion can coordinate with various ligands, affecting biochemical pathways. These interactions can lead to changes in cellular processes, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
(4,6-Dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate can be compared with similar compounds such as:
(4,6-Dimethylpyrimidin-2-yl)methanol: This compound has a similar pyrimidine ring but lacks the hydrazine and nickel components, making it less complex.
(4,6-Dimethylpyrimidin-2-yl)methanamine: Similar in structure but with an amine group instead of hydrazine, leading to different chemical properties and applications.
(4,6-Dimethylpyrimidin-2-yl)thiocyanate: Contains a thiocyanate group, which imparts different reactivity compared to the hydrazine and nickel components.
Propiedades
Número CAS |
62945-29-3 |
|---|---|
Fórmula molecular |
C18H30N14NiO6 |
Peso molecular |
597.2 g/mol |
Nombre IUPAC |
(4,6-dimethylpyrimidin-2-yl)hydrazine;nickel(2+);dinitrate |
InChI |
InChI=1S/3C6H10N4.2NO3.Ni/c3*1-4-3-5(2)9-6(8-4)10-7;2*2-1(3)4;/h3*3H,7H2,1-2H3,(H,8,9,10);;;/q;;;2*-1;+2 |
Clave InChI |
APGOZVGGQPRBDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NN)C.CC1=CC(=NC(=N1)NN)C.CC1=CC(=NC(=N1)NN)C.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)






